3,5-dinitropyridine-4-carboxylic Acid

Description

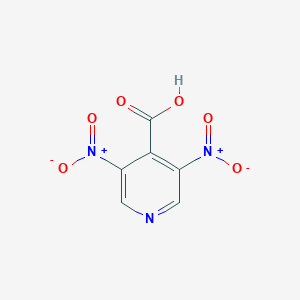

3,5-Dinitropyridine-4-carboxylic acid is a nitro-substituted pyridine derivative characterized by two nitro groups at positions 3 and 5 and a carboxylic acid group at position 2. This structure renders the compound highly electron-deficient due to the strong electron-withdrawing effects of nitro groups, which significantly influence its physicochemical properties and reactivity. Nitro groups often serve as precursors for amine synthesis via reduction, suggesting its utility in intermediate chemistry .

Propriétés

IUPAC Name |

3,5-dinitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O6/c10-6(11)5-3(8(12)13)1-7-2-4(5)9(14)15/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAWZQCOUPDUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376269 | |

| Record name | 3,5-dinitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191017-95-5 | |

| Record name | 3,5-dinitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reagents and Reaction Conditions

The direct nitration of pyridine-4-carboxylic acid involves introducing nitro groups at the 3 and 5 positions of the pyridine ring. This method employs a mixed acid system (concentrated nitric acid and sulfuric acid) under rigorously controlled temperatures (0–5°C) to mitigate decomposition risks. The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilic nitronium ion (NO₂⁺) formation.

Key Parameters :

-

Nitrating Agent Ratio : A 1:3 volumetric ratio of HNO₃ to H₂SO₄ ensures sufficient nitronium ion generation while maintaining acidity.

-

Temperature : Low temperatures (0–5°C) prevent over-nitration and ring degradation.

-

Reaction Time : 4–6 hours for complete nitration, monitored via thin-layer chromatography (TLC).

Optimization Strategies

Regioselectivity challenges arise due to the electron-withdrawing carboxylic acid group, which directs nitration to the meta positions (3 and 5). To enhance yield:

-

Stepwise Nitration : Introducing one nitro group at a time reduces side reactions.

-

Solvent Choice : Sulfuric acid serves as both solvent and reagent, minimizing solubility issues.

Table 1: Direct Nitration Conditions and Outcomes

| Parameter | Condition | Yield (%) |

|---|---|---|

| HNO₃:H₂SO₄ Ratio | 1:3 (v/v) | 50–70 |

| Temperature | 0–5°C | — |

| Reaction Time | 4–6 hours | — |

Challenges and Limitations

-

Byproduct Formation : Over-nitration or ring oxidation may occur at elevated temperatures.

-

Purification Difficulty : Recrystallization from ethanol/water mixtures is required to isolate the product, reducing overall yield.

Nitration of Pyridine-4-Carbonitrile Followed by Hydrolysis

Nitration Process

This two-step method begins with nitrating pyridine-4-carbonitrile, where the electron-withdrawing nitrile group stabilizes the intermediate against ring degradation. Nitration conditions mirror those of the direct method but tolerate slightly higher temperatures (5–10°C) due to the nitrile’s stabilizing effect.

Hydrolysis to Carboxylic Acid

The nitrated intermediate, 3,5-dinitropyridine-4-carbonitrile, undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid. Acidic hydrolysis (HCl/H₂O, reflux) or basic hydrolysis (NaOH/H₂O, 80°C) converts the nitrile to a carboxylic acid via an amide intermediate.

Table 2: Hydrolysis Conditions and Efficiency

| Condition | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 8–12 | 75–85 |

| Basic Hydrolysis | 4M NaOH, 80°C | 6–8 | 70–80 |

Oxidation of 3,5-Dinitro-4-Methylpyridine

Synthesis of 3,5-Dinitro-4-Methylpyridine

4-Methylpyridine is nitrated using the mixed acid system to introduce nitro groups at the 3 and 5 positions. The methyl group’s electron-donating effect slightly moderates the pyridine ring’s electron deficiency, facilitating nitration at 100–110°C.

Oxidation to Carboxylic Acid

The methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or neutral media. This step requires careful pH control to prevent nitro group reduction.

Table 3: Oxidation Parameters

| Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 6h | 60–70 |

| KMnO₄ | H₂O, 100°C, 8h | 55–65 |

Comparative Analysis of Synthetic Routes

Yield Comparisons

-

Direct Nitration : Moderate yields (50–70%) due to purification losses.

-

Nitrile Hydrolysis : Higher yields (70–85%) owing to the nitrile’s stability.

-

Methyl Oxidation : Lower yields (55–70%) from competitive side reactions.

Reaction Efficiency and Scalability

-

Direct Nitration : Scalable but requires stringent temperature control.

-

Nitrile Hydrolysis : Preferred for industrial applications due to consistent yields.

-

Methyl Oxidation : Limited by the cost of 4-methylpyridine precursors.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dinitropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a highly oxidized state.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical for nitro compounds.

Major Products:

Reduction: The major products are 3,5-diaminopyridine-4-carboxylic acid.

Substitution: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

Applications De Recherche Scientifique

Chemical Properties and Structure

3,5-Dinitropyridine-4-carboxylic acid is characterized by its pyridine ring substituted with two nitro groups and a carboxylic acid group. Its molecular formula is with a molecular weight of 213.1 g/mol. The compound exhibits moderate solubility in organic solvents like dimethyl sulfoxide and ethyl acetate, which facilitates its use in various chemical reactions .

Synthesis Applications

DNPC serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity profile allows it to participate in numerous chemical transformations:

- Pharmaceuticals : DNPC is utilized in the synthesis of biologically active compounds, including potential drug candidates targeting various diseases.

- Agrochemicals : The compound can be involved in the production of herbicides and pesticides, contributing to agricultural productivity.

Biological Interactions

Research has shown that DNPC interacts with biological molecules, making it a subject of interest for medicinal chemistry:

- Drug Development : The dual functionality of DNPC as both a dinitro compound and a carboxylic acid allows for modifications that can enhance its biological activity. Studies are ongoing to evaluate its potential as a drug candidate or as a tool for probing biological systems .

- Enzyme Inhibition : Preliminary studies suggest that DNPC may act as an inhibitor for certain enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.

Analytical Chemistry

DNPC is also employed in analytical chemistry for the development of new methodologies:

- Chromatography : Its properties make it suitable for use as a standard or reference material in chromatographic techniques, aiding in the analysis of complex mixtures.

- Spectroscopy : The compound's distinct spectral features allow it to be used in various spectroscopic analyses, contributing to the identification and quantification of other compounds.

Case Studies and Research Findings

Several studies have documented the applications of DNPC:

Mécanisme D'action

The mechanism of action of 3,5-dinitropyridine-4-carboxylic acid depends on its application. In biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

4-Nitropyridine-2,6-Dicarboxylic Acid (CAS 63897-10-9)

- Structure : One nitro group at position 4 and two carboxylic acid groups at positions 2 and 4.

- Key Differences: The additional carboxylic acid group increases water solubility and acidity compared to 3,5-dinitropyridine-4-carboxylic acid.

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS 89581-58-8)

- Structure : Chlorine and methyl substituents on a pyrimidine ring with a carboxylic acid group.

- Key Differences : The pyrimidine ring (6-membered with two nitrogen atoms) differs from pyridine. The chloro and methyl groups introduce steric hindrance and moderate electron withdrawal, contrasting with the strong electron deficiency in this compound .

3,5-Dibromo-4-Hydroxypyridine-2-Carboxylic Acid

- Structure : Bromo and hydroxyl groups at positions 3,5 and 4, respectively, with a carboxylic acid at position 2.

- Key Differences : Bromine acts as a leaving group, enabling nucleophilic substitution, while the hydroxyl group introduces hydrogen-bonding capacity. This contrasts with the nitro groups in the target compound, which favor electrophilic meta-substitution .

Physicochemical Properties

*Theoretical values inferred from analogs.

- Acidity: The dual nitro groups in this compound enhance the acidity of its carboxylic acid group compared to mono-nitro analogs like 4-nitropyridine-2,6-dicarboxylic acid .

- Thermal Stability : Nitro groups may reduce thermal stability, necessitating cautious handling compared to trifluoromethyl or halogenated analogs .

Activité Biologique

3,5-Dinitropyridine-4-carboxylic acid is a heterocyclic organic compound notable for its dual functionality, featuring both nitro groups and a carboxylic acid group. This unique structure enables it to exhibit a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C₇H₅N₃O₄

- Molecular Weight : 213.13 g/mol

- Appearance : Pale yellow to off-white solid

- Solubility : Moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate

The compound's structure consists of a pyridine ring substituted with two nitro groups at the 3 and 5 positions and a carboxylic acid group at the 4 position. This arrangement contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways due to its electron-withdrawing nitro groups, which can form reactive intermediates.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) upon bioreduction of the nitro groups. This process can lead to oxidative stress within cells, triggering programmed cell death .

The biological activity of this compound is primarily attributed to:

- Bioreduction : Nitro groups can be reduced to amino groups within biological systems, generating reactive species that interact with cellular components.

- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding with biomolecules, enhancing its interaction with proteins and nucleic acids.

Comparative Analysis with Similar Compounds

| Compound | Nitro Groups | Carboxylic Acid | Biological Activity |

|---|---|---|---|

| This compound | 2 | Yes | Antimicrobial & Anticancer |

| Nicotinic Acid | 0 | Yes | Metabolic Role |

| 3-Nitropyridine | 1 | No | Limited Activity |

| 2-Aminopyridine | 0 | No | Active |

This compound is unique due to its specific arrangement of functional groups that enhance its biological reactivity compared to related compounds .

Case Studies and Research Findings

-

Antimicrobial Study :

- A study evaluating the efficacy of various nitro compounds found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Cancer Cell Apoptosis :

- Synthesis and Biological Evaluation :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dinitropyridine-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Nitration of pyridine derivatives typically requires mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures. For this compound, a stepwise nitration of pyridine-4-carboxylic acid may be employed, with careful monitoring of regioselectivity. For example, nitration at the 3- and 5-positions can be guided by steric and electronic factors. Reaction optimization should include temperature control (0–5°C to minimize decomposition) and stoichiometric adjustments of nitric acid. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is recommended to isolate the product .

| Nitration Parameters | Conditions |

|---|---|

| Nitrating agent ratio (HNO₃:H₂SO₄) | 1:3 (v/v) |

| Temperature | 0–5°C |

| Reaction time | 4–6 hours |

| Workup | Ice quenching, neutralization |

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyridine ring protons (positions 2 and 6) will appear as a singlet due to symmetry, while carboxylic protons are typically absent (exchange with D₂O). Nitro groups induce deshielding, shifting aromatic carbons to ~150–160 ppm .

- IR Spectroscopy : Expect strong peaks for nitro groups (~1520 cm⁻¹ and 1350 cm⁻¹, asymmetric/symmetric stretching) and carboxylic acid O–H (~2500–3000 cm⁻¹, broad) .

- Mass Spectrometry : Molecular ion [M]⁺ should align with m/z ≈ 227 (C₆H₃N₃O₆). Fragmentation patterns will include loss of NO₂ (46 amu) and COOH (45 amu) groups .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Nitro-substituted carboxylic acids are prone to thermal decomposition and hydrolysis. Stability studies should:

- Avoid prolonged exposure to temperatures >50°C (risk of decarboxylation or nitro group reduction).

- Store in acidic conditions (pH 2–4) to prevent deprotonation of the carboxylic group, which accelerates degradation.

- Use inert atmospheres (N₂/Ar) during synthesis and storage to minimize oxidative side reactions .

Advanced Research Questions

Q. How does the electron-withdrawing effect of nitro groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro groups at positions 3 and 5 activate the pyridine ring toward electrophilic substitution but deactivate it toward nucleophilic attack. To study reactivity:

- Perform computational analysis (DFT) to map electrostatic potential surfaces, identifying electrophilic "hotspots" (e.g., position 2 or 6).

- Experimentally test reactions with nucleophiles (e.g., amines) under reflux in aprotic solvents (DMF/DMSO). Monitor progress via HPLC to detect substitution products .

Q. How can contradictory crystallographic and computational data regarding bond lengths in this compound be resolved?

- Methodological Answer : Discrepancies between X-ray diffraction (experimental) and DFT (theoretical) bond lengths often arise from crystal packing effects. To address this:

- Compare experimental data with gas-phase DFT simulations (accounting for solvation and lattice forces).

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonding) that distort bond lengths in the solid state .

Q. What strategies can resolve conflicting spectroscopic data in characterizing derivatives of this compound?

- Methodological Answer : Contradictions in NMR or IR data may stem from tautomerism or polymorphism. Mitigation approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.